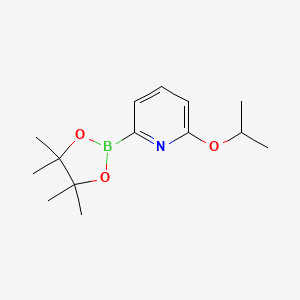
4-Amino-8-bromoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-8-bromoquinoline-3-carboxylic acid is a chemical compound with the empirical formula C12H11BrN2O2 . It is a derivative of quinoline, a heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . This compound is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 4-Amino-8-bromoquinoline-3-carboxylic acid and its analogues has been reported in the literature . For example, a systematic exploration of the structure/activity relationships (SAR) of the 4-, 6-, and 8-substituents of the quinoline ring resulted in the identification of approximately 10-100-fold more potent human CD38 inhibitors .
Molecular Structure Analysis
The molecular structure of 4-Amino-8-bromoquinoline-3-carboxylic acid is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 295.13 .
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
4-Amino-8-bromoquinoline-3-carboxylic acid is a compound of interest in the synthesis of heterocyclic compounds. A study by Raveglia et al. (1997) outlined a novel synthesis approach for 3-halo-2-phenylquinoline-4-carboxylic acids, employing a method that includes the synthesis of an amino intermediate followed by the substitution of the amino group with a halogen, demonstrating a potential pathway for synthesizing derivatives of 4-Amino-8-bromoquinoline-3-carboxylic acid (Raveglia et al., 1997).
Applications in Fluorescent Brightening Agents
In the field of materials science, derivatives of 4-Amino-8-bromoquinoline-3-carboxylic acid have been investigated for their potential use as fluorescent brightening agents. Research by Rangnekar and Shenoy (1987) explored the synthesis of 2-aryl-6-substituted quinolines, showcasing their applications in enhancing the brightness and whiteness of materials (Rangnekar & Shenoy, 1987).
Photolabile Protecting Groups in Biological Research
Fedoryak and Dore (2002) introduced a photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, highlighting its greater efficiency and suitability for in vivo applications compared to traditional protecting groups. This innovation demonstrates the utility of brominated quinolines in biological research, particularly in the controlled release of bioactive molecules (Fedoryak & Dore, 2002).
Analytical Chemistry Applications
A novel derivatization reagent with a bromoquinolinium structure, suitable for the analysis of carboxylic acids in complex biological samples, was developed by Mochizuki et al. (2013). The study underscores the application of 4-Amino-8-bromoquinoline-3-carboxylic acid derivatives in enhancing the detection and analysis of carboxylic acids in biological matrices, offering a new tool for biochemical analyses (Mochizuki et al., 2013).
Auxiliary-assisted Catalysis in Organic Synthesis
The scope of palladium-catalyzed, auxiliary-assisted direct arylation and alkylation of C-H bonds in amine and carboxylic acid derivatives, involving compounds structurally related to 4-Amino-8-bromoquinoline-3-carboxylic acid, was expanded by Nadres et al. (2013). Their work provides insights into the versatile applications of such compounds in facilitating selective and efficient chemical transformations, crucial for the development of new organic synthesis methodologies (Nadres et al., 2013).
Propiedades
IUPAC Name |
4-amino-8-bromoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H2,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNUCIAEGKMVOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677882 |
Source


|
| Record name | 4-Amino-8-bromoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-8-bromoquinoline-3-carboxylic acid | |
CAS RN |
1242260-58-7 |
Source


|
| Record name | 4-Amino-8-bromo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242260-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-8-bromoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B578728.png)





![(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B578734.png)


![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene](/img/no-structure.png)

